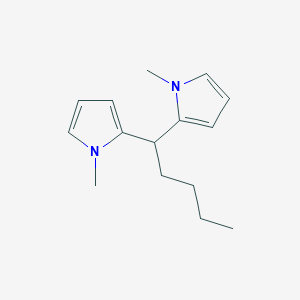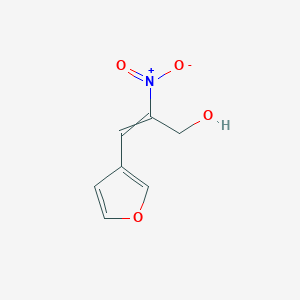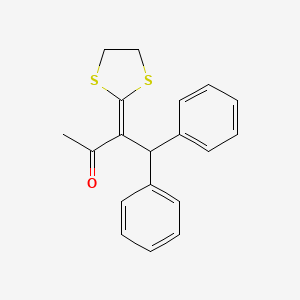
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is a fluorinated organic compound with the molecular formula C10H14F5N This compound is characterized by the presence of a cyclohexanamine group attached to a pentafluorobutene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3,3,4,4,4-pentafluorobut-1-ene . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the pentafluorobutene moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways The fluorinated moiety can influence the compound’s reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine group and a highly fluorinated butene moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that require both fluorination and amine functionality.
Eigenschaften
CAS-Nummer |
921193-82-0 |
|---|---|
Molekularformel |
C10H14F5N |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
N-(3,3,4,4,4-pentafluorobut-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C10H14F5N/c1-7(9(11,12)10(13,14)15)16-8-5-3-2-4-6-8/h8,16H,1-6H2 |
InChI-Schlüssel |
FBROATPXKJYVMG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(C(F)(F)F)(F)F)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)

![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)





![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

